1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Description
This compound features a piperazine core linked to a 4-chloro-1,3-benzothiazole moiety and a propan-1-one group substituted with a phenyl ring. Such structures are often explored for CNS activity due to piperazine’s role in receptor binding .
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-7-4-8-17-19(16)22-20(26-17)24-13-11-23(12-14-24)18(25)10-9-15-5-2-1-3-6-15/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOTEVHKNAUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-1,3-benzothiazole-2-carbonyl Chloride
Step 1: Benzothiazole Ring Formation
2-Amino-4-chlorobenzenethiol (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen atmosphere. The mixture is refluxed at 40°C for 6 hours, yielding 4-chloro-1,3-benzothiazole-2-carbonyl chloride as a yellow crystalline solid (78% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Solvent | Dichloromethane |
| Catalyst | None |
| Reaction Time | 6 hours |
Piperazine Coupling Reaction
Step 2: Formation of 4-(4-Chloro-1,3-benzothiazol-2-yl)piperazine
The benzothiazole carbonyl chloride intermediate (1.0 equiv) reacts with anhydrous piperazine (1.5 equiv) in N-methylpyrrolidone (NMP) at 80°C for 12 hours. Post-reaction purification employs Duolite A7 weak base anion exchange resin, achieving 85% isolated yield.
Optimization Insights
- Solvent Selection : NMP enhances reaction efficiency compared to THF or DMF.
- Stoichiometry : Piperazine excess prevents diacylation side products.
- Workup : Aqueous washes with 5% NaHCO₃ remove unreacted acid chloride.
Alternative Synthetic Pathways
Convergent Approach via Suzuki-Miyaura Coupling
A patent-disclosed method utilizes palladium-catalyzed cross-coupling between 4-(piperazin-1-yl)-3-phenylpropan-1-one boronic ester and 2-bromo-4-chlorobenzothiazole. While offering modularity, this route suffers from lower yields (58%) due to competing protodeboronation.
Catalytic System Composition
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | DME/H₂O (4:1) |
Solid-Phase Synthesis for Parallel Optimization
Adapting techniques from herbicide research, a resin-bound strategy enables rapid analog screening:
- Wang resin functionalized with 4-chlorobenzothiazole
- On-resin piperazine coupling using DIC/HOBt activation
- Cleavage with 3-phenylpropionic acid/TFA mixture
This method achieves 82% purity without chromatography but requires specialized equipment.
Process Optimization and Scale-Up Considerations
Solvent Effects on Reaction Kinetics
Comparative analysis of coupling step solvents:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| NMP | 85 | 98.5 | 12 |
| DMF | 78 | 97.2 | 14 |
| THF | 65 | 95.8 | 18 |
NMP demonstrates superior performance due to its high polarity and aprotic nature.
Byproduct Formation and Mitigation
Common impurities and control strategies:
- Diacylated Piperazine (5-12%) : Controlled via stoichiometric ratio (piperazine:acid chloride = 1.5:1).
- Oxidation Byproducts : Nitrogen sparging reduces thiazole ring oxidation.
- Polybrominated Species : Limited by controlled NBS addition rate.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45-7.30 (m, 5H, Ph-H), 4.15 (t, J = 6.8 Hz, 2H, COCH₂), 3.72 (br s, 4H, piperazine-H), 2.95 (br s, 4H, piperazine-H), 2.65 (q, J = 7.2 Hz, 2H, CH₂Ph).
HRMS (ESI-TOF)
Calculated for C₂₁H₂₁ClN₃O₂S [M+H]⁺: 422.1064; Found: 422.1068.
Industrial-Scale Manufacturing Challenges
Environmental Impact Mitigation
Green chemistry improvements:
- Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps
- Catalytic recycling of palladium residues from coupling reactions
Chemical Reactions Analysis
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance binding affinity and selectivity, while the phenylpropanone moiety can contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared to analogs with modifications in the heterocyclic core, substituents, or ketone chain. Key examples include:
Table 1: Structural and Molecular Comparisons
*Estimated based on analogs.
Substituent Effects on Bioactivity
- Chloro and Fluoro Groups : Chloro substituents (e.g., in benzothiazole or aryl rings) enhance metabolic stability and receptor binding affinity. Fluorine in may improve bioavailability via reduced CYP450 metabolism .
- The thioether in offers moderate lipophilicity .
- Methoxy and Trifluoromethyl : Methoxy groups (e.g., ) enhance hydrogen bonding, while trifluoromethyl (e.g., d) boosts electron-withdrawing effects and lipophilicity .
Biological Activity
1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one, also known by its CAS number 897479-85-5, is a synthetic compound belonging to the class of benzothiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a benzothiazole ring with a piperazine moiety and a phenylpropanone group. The presence of the chlorine atom at the 4-position of the benzothiazole ring enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20ClN3OS |
| CAS Number | 897479-85-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular pathways are still under investigation, but it is believed that the chlorine substituent enhances binding affinity to various receptors or enzymes critical in disease pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated cytostatic effects against several cancer cell lines. For example, compounds within this class have shown promising results in inhibiting the growth of pancreatic cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole and piperazine groups can enhance antitumor efficacy.
Study on Anticancer Effects
A notable study involved the synthesis and evaluation of various benzothiazole derivatives, including our compound of interest. The results indicated that these compounds exhibited potent inhibitory effects on cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism was linked to the induction of apoptosis through modulation of key signaling pathways .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of benzothiazole were tested against Candida albicans and Staphylococcus aureus. The disk diffusion method revealed significant zones of inhibition, indicating effective antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
